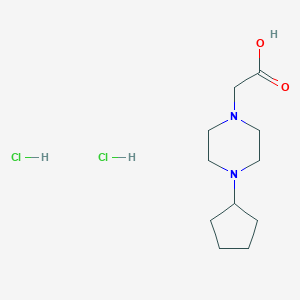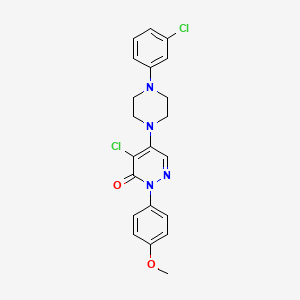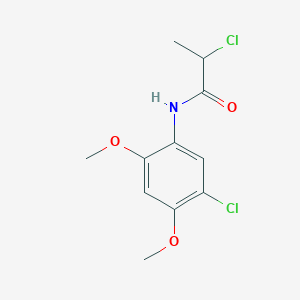
2-Chloro-N-(5-chloro-2,4-dimethoxyphenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-N-(5-chloro-2,4-dimethoxyphenyl)propanamide is a chemical compound that belongs to the class of amides. It is also known as CDP-323, and it has been studied for its potential use in treating various diseases, including autoimmune disorders and cancer.
Mécanisme D'action
The mechanism of action of 2-Chloro-N-(5-chloro-2,4-dimethoxyphenyl)propanamide involves the inhibition of T cell activity. Specifically, it inhibits the activity of the enzyme diacylglycerol kinase (DGK), which is involved in the signaling pathway that leads to T cell activation. By inhibiting DGK, 2-Chloro-N-(5-chloro-2,4-dimethoxyphenyl)propanamide can reduce the activity of T cells and the immune response.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Chloro-N-(5-chloro-2,4-dimethoxyphenyl)propanamide include the inhibition of T cell activity, the induction of apoptosis in cancer cells, and the reduction of symptoms in autoimmune diseases. In addition, the compound has been shown to have low toxicity in animal studies, indicating that it may be safe for use in humans.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-Chloro-N-(5-chloro-2,4-dimethoxyphenyl)propanamide in lab experiments is its ability to inhibit T cell activity. This can be useful in studying the immune response and autoimmune diseases. In addition, the compound has been shown to have low toxicity in animal studies, indicating that it may be safe for use in lab experiments.
One limitation of using 2-Chloro-N-(5-chloro-2,4-dimethoxyphenyl)propanamide in lab experiments is its specificity for DGK. While this specificity can be useful in studying the immune response, it may limit the compound's usefulness in other areas of research.
Orientations Futures
There are several future directions for research on 2-Chloro-N-(5-chloro-2,4-dimethoxyphenyl)propanamide. One area of research is the development of more potent and selective DGK inhibitors. These inhibitors could be used to study the role of DGK in various diseases and to develop new treatments.
Another area of research is the use of 2-Chloro-N-(5-chloro-2,4-dimethoxyphenyl)propanamide in combination with other drugs. The compound has been shown to enhance the efficacy of certain chemotherapy drugs in treating cancer. Further research could explore the potential of combining 2-Chloro-N-(5-chloro-2,4-dimethoxyphenyl)propanamide with other drugs to develop more effective treatments for cancer.
Conclusion:
2-Chloro-N-(5-chloro-2,4-dimethoxyphenyl)propanamide is a chemical compound that has been studied for its potential use in treating various diseases, including autoimmune disorders and cancer. Its mechanism of action involves the inhibition of T cell activity, and it has been shown to have low toxicity in animal studies. While it has limitations in its specificity for DGK, it has potential for use in lab experiments and future research.
Méthodes De Synthèse
The synthesis of 2-Chloro-N-(5-chloro-2,4-dimethoxyphenyl)propanamide involves the reaction between 5-chloro-2,4-dimethoxybenzoyl chloride and 2-amino-2-methylpropan-1-ol in the presence of a base such as triethylamine. The reaction takes place at room temperature, and the product is obtained after purification by column chromatography.
Applications De Recherche Scientifique
2-Chloro-N-(5-chloro-2,4-dimethoxyphenyl)propanamide has been studied for its potential use in treating various diseases, including autoimmune disorders and cancer. It has been shown to inhibit the activity of T cells, which play a crucial role in the immune response. This inhibition can help to reduce the symptoms of autoimmune diseases such as multiple sclerosis and rheumatoid arthritis.
In addition, 2-Chloro-N-(5-chloro-2,4-dimethoxyphenyl)propanamide has also been studied for its potential use in treating cancer. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. This inhibition is thought to be due to the compound's ability to induce apoptosis, or programmed cell death, in cancer cells.
Propriétés
IUPAC Name |
2-chloro-N-(5-chloro-2,4-dimethoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl2NO3/c1-6(12)11(15)14-8-4-7(13)9(16-2)5-10(8)17-3/h4-6H,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIKNJZYSUKFIRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=C(C=C1OC)OC)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-(5-chloro-2,4-dimethoxyphenyl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-chloro-4-fluoro-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzenesulfonamide](/img/structure/B2910473.png)
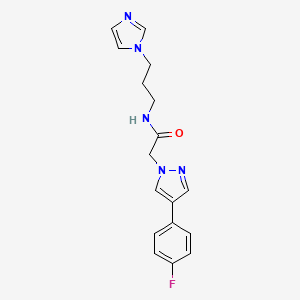
![N-(3-methoxyphenyl)-2-(5-(4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2910477.png)
![N,N-dimethyl-2-[(4-methyl-1,3-thiazol-5-yl)formamido]acetamide](/img/structure/B2910479.png)
![2-(4-Isopropoxybenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2910480.png)

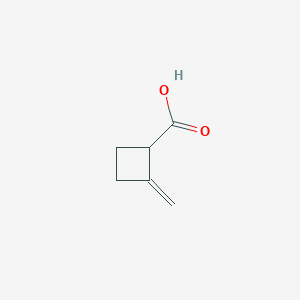
![[3-(2-Propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]-(6-propan-2-yloxypyridin-3-yl)methanone](/img/structure/B2910487.png)



